Soladulcoside A
Description
Soladulcoside A is a steroidal glycoside isolated from Solanum nigrum (black nightshade), a plant renowned for its bioactive secondary metabolites . Structurally, it comprises a steroidal aglycone conjugated to sugar moieties, a hallmark of saponins, which are known for their diverse pharmacological activities, including antitumor and anti-inflammatory effects . However, its bioactivity profile varies significantly compared to other steroidal glycosides from the same plant, highlighting the importance of structural nuances in determining pharmacological efficacy .
Properties
Molecular Formula |
C39H62O15 |
|---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(1R,2S,3R,3'R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39-/m1/s1 |
InChI Key |
BVALVRBXQYLPOW-VSLASJAISA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
Canonical SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Synonyms |
3 beta,15 alpha,23 alpha-trihydroxy-5 alpha-spirostan-26-one 3-O-alpha-rhamnopyranosyl-(1-2)-beta-glucopyranoside soladulcoside A |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Soladulcoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Soladulcoside A can lead to the formation of oxidized steroidal glycosides, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Soladulcoside A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of steroidal glycosides. In biology, it is studied for its potential to inhibit cancer cell growth, particularly in non-small cell lung cancer . In medicine, Soladulcoside A is being investigated for its antineoplastic properties and potential use in cancer therapy . In industry, it is used in the development of new pharmaceuticals and as a reference compound for quality control .
Mechanism of Action
The mechanism of action of Soladulcoside A involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways . This inhibition leads to apoptosis and cell cycle arrest in cancer cells, particularly in non-small cell lung cancer . The molecular targets and pathways involved include the EGFR and downstream signaling molecules that regulate cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural and functional differences between Soladulcoside A and related compounds:
Key Findings from Comparative Studies
Sugar Moieties Dictate Bioactivity :
- Degalactotigonin, despite sharing a steroidal backbone with Soladulcoside A, exhibits broad cytotoxicity due to its unique sugar configuration, which may enhance membrane permeability or target affinity . In contrast, Soladulcoside A’s inactivity in pancreatic/lung cancer models (PANC1, MIA-PaCa2, NCI-H1975, NCI-H1299) suggests its selectivity is restricted to specific cell types, such as A549 .
Glycosylation vs. Alkaloid Modifications :
- Solasodine, a steroidal alkaloid, and its acetylated derivative lack glycosidic bonds, resulting in reduced solubility and bioavailability compared to glycosylated analogs like Soladulcoside A . This structural difference underscores the critical role of glycosylation in modulating pharmacokinetic properties.
Spectroscopic Differentiation :
- Soladulcoside B, though structurally similar to Soladulcoside A, is distinguished by its glycosylation pattern, as evidenced by NMR and mass spectrometry data . Such variations likely explain differences in their reported bioactivities, though direct comparative studies are lacking.
Mechanistic Insights :
- While Soladulcoside A induces apoptosis in A549 cells, its mechanism remains unelucidated. In contrast, degalactotigonin’s efficacy in multiple cancer models is linked to EGFR signaling inhibition, suggesting divergent molecular targets among structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
